Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride
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Overview
Description
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is a synthetic compound that belongs to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide derivatives typically involves multi-step organic reactions. The specific synthetic route for Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would likely involve:
Starting Materials: Nicotinamide, 2,6-xylyl amine, and 2-diethylaminoethanol.
Reaction Steps:
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve optimization of the above synthetic route for large-scale production. This includes:
Catalysts: Use of suitable catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the diethylamino group.
Reduction: Reduction of the nicotinamide ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to reduced nicotinamide analogs.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their role in cellular metabolism and enzyme inhibition.
Medicine: Potential therapeutic agents for conditions such as cancer, neurodegenerative diseases, and skin disorders.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements.
Mechanism of Action
The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would involve:
Molecular Targets: Enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and others involved in cellular metabolism.
Pathways: Modulation of NAD+/NADH levels, influencing cellular energy balance and redox state.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with well-known biological activities.
Nicotinamide Riboside: A precursor to NAD+ with potential anti-aging effects.
Nicotinamide Mononucleotide: Another NAD+ precursor with similar applications.
Uniqueness
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is unique due to its specific structural modifications, which may confer distinct biological properties and therapeutic potential compared to other nicotinamide derivatives.
Properties
CAS No. |
75348-38-8 |
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Molecular Formula |
C20H28ClN3O2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethoxy]-N-(2,6-dimethylphenyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O2.ClH/c1-5-23(6-2)12-13-25-18-11-10-17(14-21-18)20(24)22-19-15(3)8-7-9-16(19)4;/h7-11,14H,5-6,12-13H2,1-4H3,(H,22,24);1H |
InChI Key |
XMHXQJHMNQQQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C.Cl |
Origin of Product |
United States |
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